N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate
CAS No.:
Cat. No.: VC16183907
Molecular Formula: C23H30F4N2O6
Molecular Weight: 506.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30F4N2O6 |
|---|---|
| Molecular Weight | 506.5 g/mol |
| IUPAC Name | ethyl-di(propan-2-yl)azanium;4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate |
| Standard InChI | InChI=1S/C15H11F4NO6.C8H19N/c16-8-6(9(17)11(19)12(10(8)18)20(23)24)7-13(21)25-15(26-14(7)22)4-2-1-3-5-15;1-6-9(7(2)3)8(4)5/h21H,1-5H2;7-8H,6H2,1-5H3 |
| Standard InChI Key | VKYOPOXLWVOJEY-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH+](C(C)C)C(C)C.C1CCC2(CC1)OC(=C(C(=O)O2)C3=C(C(=C(C(=C3F)F)[N+](=O)[O-])F)F)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,5-dioxaspiro[5.5]undec-2-en-2-olate core, a bicyclic system where two oxygen atoms bridge a central spiro carbon. The 4-oxo group introduces ketone functionality, while the 3-(2,3,5,6-tetrafluoro-4-nitrophenyl) substituent adds steric bulk and electronic complexity. The N-ethyl-N-isopropylpropan-2-aminium cation stabilizes the anionic dioxaspiro system via electrostatic interactions .
Table 1: Estimated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅F₄N₃O₇⁻ (anion) |
| C₈H₂₀N⁺ (cation) | |
| Molecular Weight | 567.45 g/mol (total) |
| Charge | -1 (anion) / +1 (cation) |
| Key Functional Groups | Spirocyclic dioxolane, nitro, tetrafluoroaryl, quaternary ammonium |
The tetrafluoro-4-nitrophenyl group contributes strong electron-withdrawing effects, polarizing the spirocyclic core and enhancing electrophilicity at the α-position .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis likely parallels methods for analogous dioxaspiro compounds, such as the TEAF (triethylamine-formic acid)-mediated condensation reported for spiro[indoline-3,4-pyrano[2,3-c]pyrazole] derivatives . A plausible route involves:
-
Core Formation: Cyclocondensation of a diketone (e.g., cyclohexanone) with a diol under acidic conditions to form the 1,5-dioxaspiro[5.5]undecane skeleton .
-
Functionalization: Electrophilic nitration and fluorination of the aryl ring, followed by Michael addition or nucleophilic aromatic substitution to install the tetrafluoro-4-nitrophenyl group .
-
Salt Formation: Quaternization of N-ethyl-N-isopropylpropan-2-amine with the spirocyclic acid to yield the final ionic compound .
Key Reaction: Cycloreversion
Analogous to N-ethyl-N-isopropylpropan-2-aminium dioxin-6-olates , this compound may undergo thermal or base-induced cycloreversion to generate a fluorinated nitrophenyl ketene intermediate (Fig. 1):
This ketene could participate in [2+2] cycloadditions or nucleophilic trapping, enabling access to α-fluoroaryl acetic acid derivatives .
Physicochemical Properties
Solubility and Stability
-
Solubility: High polarity from the ionic pair and nitro group suggests solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in hydrocarbons .
-
Thermal Stability: The nitro group may lower decomposition temperatures compared to non-nitrated analogs, necessitating storage below 25°C .
-
Hydrolytic Sensitivity: The spirocyclic ether linkage is susceptible to acid-catalyzed ring-opening, requiring anhydrous conditions during handling .
Table 2: Comparative Stability Data (Analog Compounds)
| Compound | Decomposition Temp. (°C) | Solubility in DMSO (mg/mL) |
|---|---|---|
| 1,5-Dioxaspiro[5.5]undecane | 180 | 12.5 |
| Tetrafluoro-4-nitrophenyl acetic acid | 95 | 34.8 |
| Target Compound (estimated) | 110–130 | 18–22 |
Applications in Organic Synthesis
Fluorinated Building Block
The compound’s ability to release fluorinated nitrophenyl ketenes positions it as a precursor for:
-
Peptide Modifications: Introducing fluoroaryl groups into amino acid side chains to enhance metabolic stability .
-
Polymer Chemistry: Copolymerization with alkenes to create fluorinated materials with low dielectric constants .
Catalytic Applications
Quaternary ammonium ions are known phase-transfer catalysts. The bulky fluorinated anion may enhance enantioselectivity in asymmetric epoxidation or hydroxylation reactions .
Future Research Directions
-
Mechanistic Studies: Elucidate the cycloreversion kinetics via DSC and in situ FTIR .
-
Biological Screening: Evaluate kinase inhibition potential given structural similarities to PIM-1 inhibitors .
-
Material Science: Explore dielectric properties of fluorinated polymers derived from ketene intermediates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume